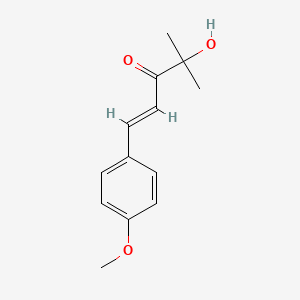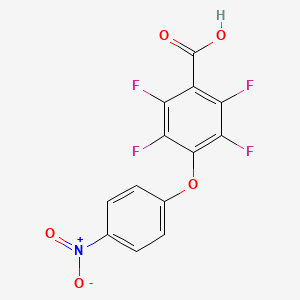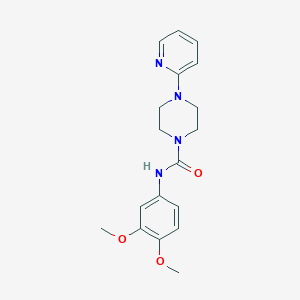
(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzoate ester functional group, which is formed by the esterification of 4-chloro-3-nitrobenzoic acid with (3-methyl-4-propan-2-ylphenyl) alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate typically involves the esterification reaction between 4-chloro-3-nitrobenzoic acid and (3-methyl-4-propan-2-ylphenyl) alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or acetonitrile.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products Formed
Reduction: (3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-aminobenzoate.
Substitution: (3-Methyl-4-propan-2-ylphenyl) 4-substituted-3-nitrobenzoate.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and (3-methyl-4-propan-2-ylphenyl) alcohol.
Applications De Recherche Scientifique
(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate depends on its specific application. For instance, if used as an antimicrobial agent, it may exert its effects by disrupting bacterial cell membranes or inhibiting essential enzymes. The molecular targets and pathways involved would vary based on the biological system and the specific activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-3-(4-propan-2-ylphenyl)propanoate: Similar in structure but contains an amino group instead of a nitro group.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.
Uniqueness
(3-Methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate is unique due to the presence of both a nitro group and a chloro group on the benzoate ester, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and the exploration of various biological activities.
Propriétés
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-10(2)14-6-5-13(8-11(14)3)23-17(20)12-4-7-15(18)16(9-12)19(21)22/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIOPQQUSBXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-[5-methyl-2-(3-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)

![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)
![N-(2-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5877755.png)
![Methyl 4-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B5877760.png)
![2-[2-(4-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5877766.png)
![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)

![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)



![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
